{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
The compound {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features a combination of isoxazole, phenyl, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroximinoyl chlorides with terminal alkynes under basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Coupling Reactions: The final compound is obtained by coupling the isoxazole, phenyl, and piperazine intermediates using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole and furan rings.
Reduction: Reduction reactions can occur at the carbonyl group and the isoxazole ring.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions of isoxazole and piperazine-containing molecules with biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its structural similarity to known bioactive molecules. It may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole and piperazine rings may interact with active sites of enzymes, while the phenyl and furan rings may facilitate binding to receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N-(2-ETHYLPHENYL)BENZAMIDE
Uniqueness
The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE lies in its combination of isoxazole, phenyl, furan, and piperazine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N3O4/c1-16-21(17(2)29-23-16)15-28-19-7-5-18(6-8-19)22(26)25-11-9-24(10-12-25)14-20-4-3-13-27-20/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
BSLBGZDIGBKAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CO4 |
Origin of Product |
United States |
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